molecular formula C21H20N2O9 B179311 4-Hydroxyphenytoin glucuronide CAS No. 53819-79-7

4-Hydroxyphenytoin glucuronide

Número de catálogo: B179311
Número CAS: 53819-79-7
Peso molecular: 444.4 g/mol
Clave InChI: RCYKZSJKDMUDIE-MXYJCWFVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Hydroxyphenytoin glucuronide is a metabolite of phenytoin, an anticonvulsant medication used primarily in the management of epilepsy. This compound is formed through the glucuronidation of 4-hydroxyphenytoin, which is a primary metabolite of phenytoin. The glucuronidation process involves the addition of a glucuronic acid moiety to 4-hydroxyphenytoin, enhancing its solubility and facilitating its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenytoin glucuronide typically involves the enzymatic reaction of 4-hydroxyphenytoin with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The substrate, 4-hydroxyphenytoin, and UDPGA are continuously supplied, and the product is extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxyphenytoin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates, enhancing the compound’s solubility and excretion .

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

4-Hydroxyphenytoin glucuronide is primarily formed through the glucuronidation of 4-hydroxyphenytoin, catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This metabolic pathway is crucial for detoxifying phenytoin and its metabolites, preventing the formation of potentially harmful reactive metabolites that can lead to toxicity .

Table 1: Enzymes Involved in the Metabolism of Phenytoin

EnzymeFunction
UGT1A1Glucuronidation of S isomer
UGT1A4Glucuronidation of various substrates
UGT1A6Key role in detoxification
UGT1A9Acts on R isomer

Clinical Implications

HPPH-G plays an essential role in understanding interindividual variability in drug metabolism. Studies have shown significant differences in the urinary excretion levels of HPPH-G among patients administered phenytoin, which may correlate with genetic polymorphisms in metabolizing enzymes like CYP2C9 and CYP2C19 . This variability can influence therapeutic outcomes and the risk of adverse drug reactions.

Case Study: Urinary Excretion Variability

In a study involving 15 patients on phenytoin therapy, researchers measured urinary levels of HPPH and its glucuronide. They found an eleven-fold difference in the glucuronidation index among individuals, highlighting the impact of genetic factors on drug metabolism .

Drug Interactions

The presence of HPPH-G is also significant in assessing drug interactions. For example, coadministration of herbal supplements like Rheum palmatum has been shown to reduce the bioavailability of phenytoin and its metabolites, including HPPH-G. This interaction underscores the importance of monitoring patients for potential herb-drug interactions that may alter therapeutic efficacy .

Toxicological Assessments

Understanding HPPH-G's role in detoxification pathways is critical for evaluating phenytoin's safety profile. The glucuronidation process serves as a protective mechanism against the formation of toxic metabolites that could lead to oxidative stress and cellular damage .

Table 2: Potential Toxicity Mechanisms Involving Phenytoin Metabolites

MechanismDescription
Reactive Metabolite FormationCan oxidize proteins, lipids, and DNA
GlucuronidationPrevents toxic metabolite accumulation

Personalized Medicine

The variability in HPPH-G levels can inform personalized medicine approaches in epilepsy treatment. By genotyping patients for relevant metabolic enzymes, clinicians can tailor phenytoin dosing to optimize therapeutic effects while minimizing adverse reactions .

Mecanismo De Acción

The mechanism of action of 4-hydroxyphenytoin glucuronide involves its formation through the enzymatic glucuronidation of 4-hydroxyphenytoin. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDPGA to 4-hydroxyphenytoin. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the UGT enzyme family and the glucuronidation pathway .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique in its specific formation from phenytoin metabolism and its role in enhancing the solubility and excretion of 4-hydroxyphenytoin. Its study provides insights into the metabolism and pharmacokinetics of phenytoin, contributing to a better understanding of drug interactions and excretion mechanisms .

Actividad Biológica

4-Hydroxyphenytoin glucuronide (HPPH-G) is a significant metabolite of phenytoin, an antiepileptic drug widely used for managing seizures. This article explores the biological activity of HPPH-G, focusing on its metabolic pathways, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a phenylhydantoin derivative. Its chemical formula is C21H20N2O9C_{21}H_{20}N_{2}O_{9}, and it is characterized by a glucuronic acid moiety attached to the hydroxyphenytoin structure. The compound is considered neutral with a weak basicity, as indicated by its pKa values .

Metabolic Pathways

HPPH-G is primarily formed through the glucuronidation of 4-hydroxyphenytoin (HPPH) by uridine diphosphate-glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A4, UGT1A6, and UGT1A9. This metabolic process plays a crucial role in detoxifying HPPH and facilitating its excretion via the kidneys .

Table 1: Enzymes Involved in HPPH-G Formation

Enzyme Function
UGT1A1Glucuronidation of S-isomer preferentially
UGT1A4Contributes to overall glucuronidation
UGT1A6Involved in phase II metabolism
UGT1A9Acts on R-isomer and contributes to detoxification

Pharmacological Implications

The biological activity of HPPH-G extends to its role in modulating the pharmacokinetics of phenytoin. Studies indicate that coadministration with certain herbal medicines can significantly alter the bioavailability of phenytoin by inducing P-glycoprotein (P-gp) efflux mechanisms . This interaction emphasizes the importance of understanding HPPH-G's role in drug metabolism and potential drug-drug interactions.

Case Study: Interaction with Rheum palmatum

A study investigated the effects of Rheum palmatum (Chinese rhubarb) on the pharmacokinetics of phenytoin and its metabolites, including HPPH-G. The results demonstrated that the coadministration reduced the maximum concentration (Cmax) and area under the curve (AUC) for phenytoin and its glucuronides, suggesting that herbal supplements can influence the efficacy of conventional antiepileptic drugs .

Biological Activity and Safety Profile

The biological activity of HPPH-G is closely linked to its role in preventing toxic metabolite formation from hydroxyphenytoin. By facilitating glucuronidation, HPPH-G helps mitigate oxidative stress associated with reactive metabolites that can damage cellular components such as proteins, lipids, and DNA .

Propiedades

IUPAC Name

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKZSJKDMUDIE-MXYJCWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968608
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53819-79-7
Record name 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenytoin glucuronide
Reactant of Route 2
4-Hydroxyphenytoin glucuronide
Reactant of Route 3
4-Hydroxyphenytoin glucuronide
Reactant of Route 4
4-Hydroxyphenytoin glucuronide
Reactant of Route 5
4-Hydroxyphenytoin glucuronide
Reactant of Route 6
4-Hydroxyphenytoin glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.